4-Isopropoxy-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with an isopropoxy group. Pyrazoles are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. The introduction of the isopropoxy group enhances the lipophilicity and biological activity of the pyrazole derivatives.
4-Isopropoxy-1H-pyrazole belongs to the family of pyrazole derivatives, which are classified as nitrogen-containing heterocycles. This compound can be synthesized through various methods involving cyclocondensation reactions, which are commonly employed to form pyrazole structures from hydrazines and carbonyl compounds.
The synthesis of 4-isopropoxy-1H-pyrazole can be achieved through several established methodologies:
The typical reaction conditions for synthesizing 4-isopropoxy-1H-pyrazole involve:
4-Isopropoxy-1H-pyrazole can participate in various chemical reactions:
The reactions typically require specific conditions such as:
The mechanism of action for 4-isopropoxy-1H-pyrazole involves its interaction with biological targets, primarily through modulation of enzyme activity or receptor binding:
Studies have shown that pyrazole derivatives exhibit varied pharmacological activities based on their structural modifications, suggesting that the presence of the isopropoxy group may enhance these effects through increased lipophilicity and receptor affinity .
4-Isopropoxy-1H-pyrazole has potential applications in various fields:
The pyrazole ring system, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms (1,2-diazole), represents one of medicinal chemistry's most versatile and privileged scaffolds. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883 during his pioneering work on antipyrine (phenazone), marking the serendipitous discovery of this heterocyclic system that would later revolutionize pharmaceutical design [10]. Pyrazole's journey from laboratory curiosity to therapeutic cornerstone accelerated remarkably in the 21st century, with FDA-approved pyrazole-containing drugs now exceeding 40 commercial medications across diverse therapeutic categories [3] [9]. The natural occurrence of pyrazole derivatives, exemplified by the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959, demonstrated the biological relevance of this heterocycle beyond synthetic chemistry [9] [10]. Contemporary medicinal chemistry exploits pyrazole's unique physicochemical profile: balanced aromaticity (with 6π-electrons), amphoteric character (capable of acting as both acid and base), and structural isomerism that enables diverse binding modes with biological targets [5] [7]. The pyrazole nucleus serves as the chemical foundation for blockbuster drugs including the COX-2 inhibitor celecoxib (anti-inflammatory), crizotinib (ALK inhibitor for lung cancer), and the HIV capsid inhibitor lenacapavir, underscoring its transformative impact on modern therapeutics [3] [9].
The C4-position of the pyrazole ring represents a strategic vector for structural diversification, with alkoxy substitutions emerging as particularly consequential modifications for bioactivity optimization. Electronic analysis reveals that 4-alkoxy groups exert -I (inductive) and +R (resonance) effects, creating a unique electron density landscape that influences molecular recognition phenomena . The isopropoxy group specifically provides an optimal steric and electronic profile: its isopropyl moiety (with two methyl groups) creates a conical steric bulk (estimated volume: 76.5 ų) while maintaining rotational flexibility that enables conformational adaptation within binding pockets . This balanced profile explains why 4-isopropoxy derivatives demonstrate superior metabolic stability compared to shorter-chain alkoxy analogs (methoxy, ethoxy) in pharmacokinetic studies, while avoiding the excessive lipophilicity associated with bulkier tert-butoxy variants [4]. Medicinal chemistry campaigns have systematically exploited this substitution pattern, as evidenced by the 4-isopropoxy-pyrazole-containing kinase inhibitor ruxolitinib (JAK1/2 inhibitor) and the anticoagulant razaxaban (Factor Xa inhibitor), both benefiting from the group's optimal ligand efficiency metrics [3] [9]. Quantum mechanical calculations further indicate that the 4-isopropoxy group participates in CH-π interactions and hydrophobic contacts with protein targets, explaining its prevalence in bioactive compounds targeting enzymes and receptors with deep hydrophobic clefts .
4-Isopropoxy-1H-pyrazole (CAS: 14884-03-8; C₆H₁₀N₂O; MW: 126.16 g/mol) represents a structurally refined and pharmacologically significant derivative within the pyrazole chemotype . Its canonical SMILES representation (CC(C)Oc1cn[nH]c1) encodes critical structural features: the isopropoxy group (-OCH(CH₃)₂) attached at the C4 position, and the acidic N-H proton at N1 that enables both hydrogen bond donation and prototropic tautomerism . This compound exemplifies a multifunctional building block where the isopropoxy group serves as a steric modulator, the ether oxygen acts as a hydrogen bond acceptor, and the pyrazole ring provides π-system interactions [4]. The molecule's calculated partition coefficient (clogP = 0.893) reflects optimal lipophilic-hydrophilic balance for membrane permeability and aqueous solubility, while its hydrogen bond acceptor/donor count (2 acceptors, 1 donor) aligns with Lipinski's rule parameters for drug-likeness . X-ray crystallographic studies of analogous compounds confirm that the isopropoxy group adopts a pseudo-axial orientation relative to the heterocyclic plane, creating a three-dimensionality that enhances target complementarity compared to planar scaffolds . These attributes establish 4-isopropoxy-1H-pyrazole as a versatile pharmacophoric element in the design of enzyme inhibitors, receptor modulators, and functional materials, warranting detailed examination of its synthesis, properties, and applications [4] [9].
Table 1: Physicochemical Profile of 4-Isopropoxy-1H-pyrazole
Property | Value/Descriptor | Measurement Method |
---|---|---|
CAS Registry Number | 14884-03-8 | Chemical registry |
Molecular Formula | C₆H₁₀N₂O | Elemental analysis |
Molecular Weight | 126.16 g/mol | Mass spectrometry |
Canonical SMILES | CC(C)Oc1cn[nH]c1 | Computational representation |
logP (Partition Coefficient) | 0.893 | Chromatographic determination |
Hydrogen Bond Acceptors | 2 | Computational prediction |
Hydrogen Bond Donors | 1 | Computational prediction |
Fractional sp³ Carbon (Fsp³) | 0.5 | Computational analysis |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: